

Application Note: Analytical Characterization of 3-(4-Chlorophenyl)cyclobutanone

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)cyclobutanone

CAS No.: 152714-07-3

Cat. No.: B2907979

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Introduction & Chemical Context

3-(4-Chlorophenyl)cyclobutanone is a 3-substituted cyclobutanone derivative characterized by significant ring strain (~26 kcal/mol) and a reactive carbonyl center. Unlike unstrained six-membered rings, the cyclobutanone moiety exhibits unique spectroscopic signatures due to bond angle compression (C-C(=O)-C angle ~93°), resulting in increased s-character in the carbonyl bond.^[1]

Target Analyte:

- Chemical Name: **3-(4-Chlorophenyl)cyclobutanone**^{[1][2][3]}
- CAS Number: 152714-07-3^{[1][2][3]}
- Molecular Formula: C
H
ClO
- Molecular Weight: 180.63 g/mol ^[1]
- Key Structural Feature: Strained ketone (IR diagnostic) + para-substituted aromatic ring.^[1]

Structural Elucidation Protocols

Infrared Spectroscopy (FT-IR)

Principle: The high ring strain of cyclobutanone shifts the carbonyl stretching frequency to a higher wavenumber compared to unstrained ketones (typically 1715 cm^{-1}).[\[1\]](#)

- Method: ATR-FTIR (Diamond Crystal) or KBr Pellet.[\[1\]](#)
- Key Diagnostic Peak: $\sim 1775\text{--}1785\text{ cm}^{-1}$ (C=O stretch).[\[1\]](#)
 - Note: A shift below 1750 cm^{-1} suggests ring opening or contamination with acyclic enones.
- Secondary Peaks:
 - $1490, 1090\text{ cm}^{-1}$: Aromatic C=C and C-Cl stretches.[\[1\]](#)
 - $2900\text{--}3000\text{ cm}^{-1}$: C-H stretching (cyclobutane methylene vs. aromatic C-H).[\[1\]](#)

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Causality: The rigid cyclobutane ring imposes a "puckered" conformation, creating distinct chemical environments for the cis and trans protons relative to the aromatic substituent.[\[1\]](#)

Protocol:

- Solvent: CDCl₃
(Standard) or DMSO-
(if solubility issues arise).
- Concentration: 10–15 mg/0.6 mL.[\[1\]](#)

Expected Spectral Data: | Nucleus | Chemical Shift (

, ppm) | Multiplicity | Assignment | Mechanistic Insight | | :--- | :--- | :--- | :--- | :--- | |

¹H | 7.20 – 7.40 | Multiplet (AA'BB') | 4H (Ar-H) | Para-substitution pattern.[\[1\]](#) | |

H | 3.55 – 3.70 | Quintet/Multiplet | 1H (H-3) | Benzylic proton; shifts due to Ar-ring current.[1] | |

H | 3.10 – 3.50 | Multiplet | 4H (H-2, H-4) | Complex AA'BB' pattern due to ring puckering. | |

C | ~206.0 | Singlet | C=O (C-1) | Deshielded carbonyl typical of cyclobutanones. | |

C | ~132.0, 128.0 | Singlets | Ar-C | Aromatic carbons. | |

C | ~54.0 | Singlet | C-2, C-4 |

-carbons to ketone. | |

C | ~28.0 | Singlet | C-3 |

-carbon (benzylic). |

Purity Profiling & Impurity Control (HPLC-UV/MS)

Challenge: Synthetic routes (e.g., [2+2] cycloaddition of ketenes or ring expansion) often yield specific impurities like 4-chlorostyrene (starting material) or acyclic enones (ring-opening products).

HPLC Method Parameters

This method separates the target ketone from potential non-polar precursors (styrenes) and polar degradation products (acids).[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 220 nm (General) and 254 nm (Aromatic specificity).[1]
- Gradient:
 - 0–2 min: 30% B (Isocratic hold).

- 2–15 min: 30%
90% B (Linear gradient).
- 15–20 min: 90% B (Wash).[1]

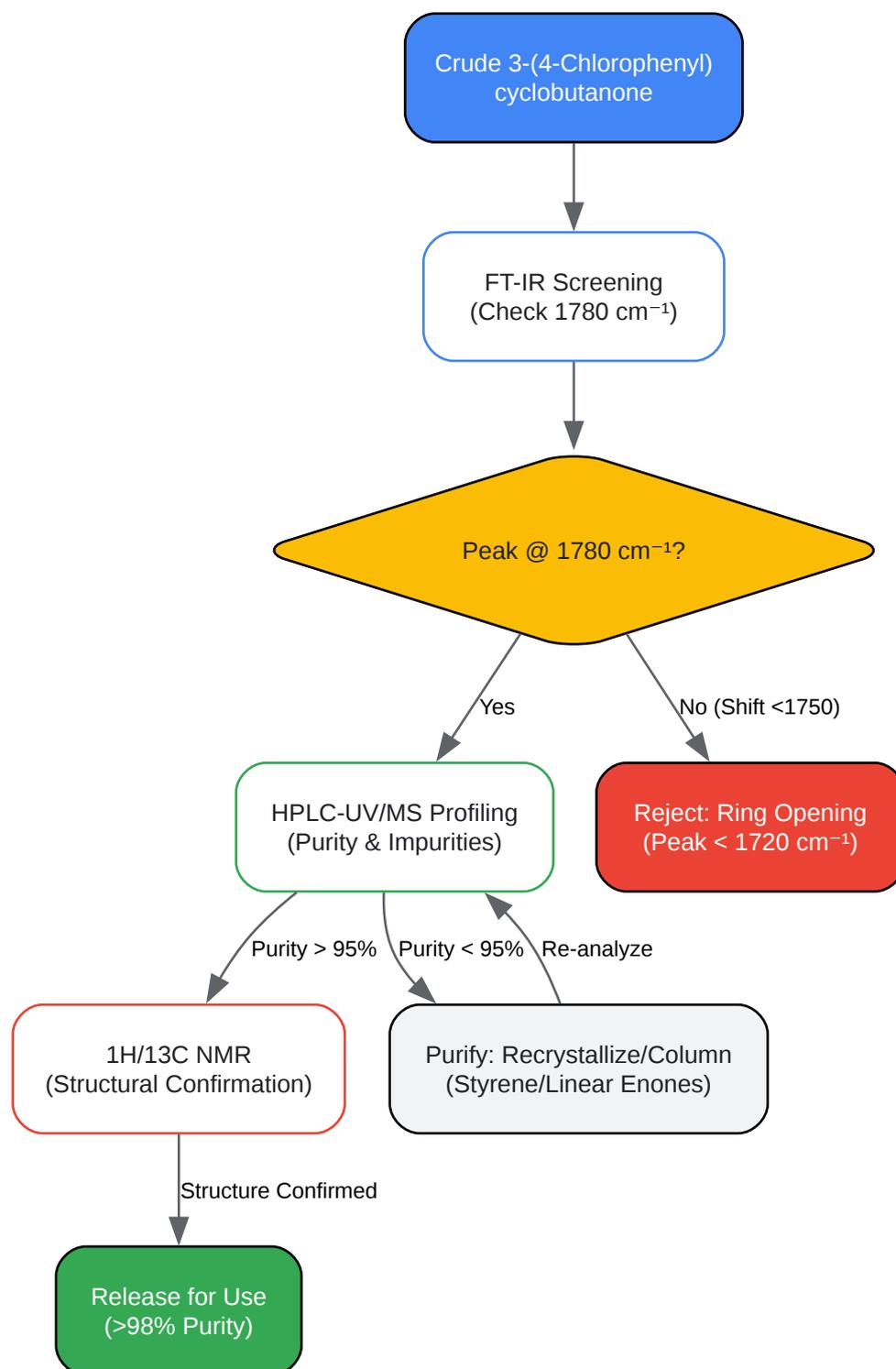
Mass Spectrometry (LC-MS)

- Ionization: ESI (+) or APCI (+).[1]
- Diagnostic Signature:
 - [M+H]
: m/z 181.0.
 - Isotope Pattern: Distinct 3:1 ratio for m/z 181 : 183 due to Cl/Cl natural abundance.
 - Fragmentation: Loss of CO (28 Da) is common in cyclic ketones, leading to m/z 153 (cyclopropane cation).

Visual Workflows

Analytical Decision Tree

This diagram outlines the logical flow for characterizing the material, from raw synthesis crude to final validated reference standard.[1]

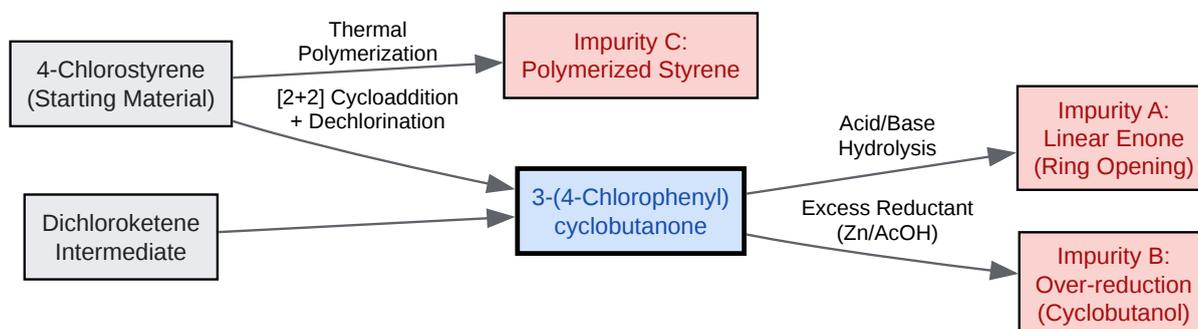


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Caption: Logical workflow for the qualification of **3-(4-chlorophenyl)cyclobutanone** batches.

Impurity Fate Map

Understanding where impurities originate allows for proactive control.[1]



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Caption: Origin of common impurities during the synthesis from 4-chlorostyrene.

Detailed Experimental Protocols

Protocol A: Sample Preparation for HPLC

- Weighing: Accurately weigh 5.0 mg of the sample into a 20 mL scintillation vial.
- Dissolution: Add 5.0 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes.
 - Note: Ensure minimal heat generation during sonication to prevent ring opening.[1]
- Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
- Storage: Analyze immediately or store at 4°C. Cyclobutanones are stable but can degrade over prolonged exposure to nucleophilic solvents (e.g., methanol/water mixtures) if acidic traces are present.[1]

Protocol B: Melting Point Determination

- Instrument: Capillary Melting Point Apparatus (e.g., Mettler Toledo MP system).[1]
- Ramp Rate: 1°C/min near the expected range.[1]
- Expected Range: While specific literature values vary by synthesis method, pure aryl-cyclobutanones are typically solids.[1]

- Target Range: Solid (check specific batch CoA, often ~50-80°C depending on polymorph/purity). Note: If liquid, high probability of solvent contamination or depression by impurities.[1]

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